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molecular formula C15H15NO2 B2723439 Ethyl 3-(phenylamino)benzoate CAS No. 1369265-53-1

Ethyl 3-(phenylamino)benzoate

Cat. No. B2723439
M. Wt: 241.29
InChI Key: IFERRBZMLVXUEE-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

A mixture of ethyl 3-aminobenzoate (0.200 g; 1.21 mmol), benzeneboronic acid (0.295 g; 2.42 mmol), copper acetate (0.439 g; 2.42 mmol) and pyridine (0.196 mL; 2.42 mmol) in dichloromethane (8 mL) was stirred at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (eluent 5 to 35% ethyl acetate in heptane) to yield 0.255 g (87%) of the title compound as a yellow oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.196 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.439 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N1C=CC=CC=1>ClCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[C:13]1([NH:1][C:2]2[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=2)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
0.295 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.196 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.439 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography on silica gel (eluent 5 to 35% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.255 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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